molecular formula C10H13NO4 B1407919 5-Hexenoic acid, 2,5-dioxo-1-pyrrolidinyl ester CAS No. 1246282-45-0

5-Hexenoic acid, 2,5-dioxo-1-pyrrolidinyl ester

Cat. No.: B1407919
CAS No.: 1246282-45-0
M. Wt: 211.21 g/mol
InChI Key: RBMCCWCPQQBQMI-UHFFFAOYSA-N
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Description

5-Hexenoic acid, 2,5-dioxo-1-pyrrolidinyl ester is a chemical compound with the molecular formula C10H13NO4 and a molecular weight of 211.21 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Mode of Action

It’s known that the compound can be used in the synthesis of tz-peg11-1,4,7-triazacyclononane-n,n,n-triacetate , which suggests it may participate in chemical reactions involving amine groups.

Biochemical Pathways

The compound’s role in the synthesis of Tz-PEG11-1,4,7-triazacyclononane-N,N,N-triacetate suggests it may be involved in reactions with amine-containing compounds, potentially affecting pathways where these compounds play a role.

Biochemical Analysis

Biochemical Properties

5-Hexenoic acid, 2,5-dioxo-1-pyrrolidinyl ester plays a significant role in biochemical reactions, particularly in the synthesis of targeting microbubbles via cross-metathesis . This compound interacts with enzymes such as dicyclohexyl-carbodiimide and 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride, which are used as catalysts in the reaction . The nature of these interactions involves the rearrangement of carbon-carbon double bonds, which is crucial for the formation of the desired product .

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with specific enzymes and proteins can lead to changes in cell function, including alterations in metabolic flux and metabolite levels

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules . The compound acts as an enzyme inhibitor or activator, depending on the specific biochemical context . It can also induce changes in gene expression, which further influences cellular function . These molecular interactions are critical for the compound’s effectiveness in various biochemical applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . The compound’s stability and degradation are important factors to consider, as they can impact its long-term effects on cellular function . In vitro and in vivo studies have shown that the compound can maintain its activity for extended periods, although its effectiveness may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects . Understanding the dosage threshold is crucial for optimizing the compound’s use in research and potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors that facilitate its conversion into different metabolites . These interactions can affect metabolic flux and the levels of specific metabolites, which are important for understanding the compound’s role in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these processes is essential for optimizing the compound’s use in biochemical research and potential therapeutic applications .

Subcellular Localization

This compound exhibits specific subcellular localization patterns . The compound’s activity and function can be affected by its localization within different cellular compartments . Targeting signals and post-translational modifications play a crucial role in directing the compound to specific organelles, which is important for its effectiveness in biochemical applications .

Chemical Reactions Analysis

5-Hexenoic acid, 2,5-dioxo-1-pyrrolidinyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Hexenoic acid, 2,5-dioxo-1-pyrrolidinyl ester has several scientific research applications:

Comparison with Similar Compounds

5-Hexenoic acid, 2,5-dioxo-1-pyrrolidinyl ester can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the hexenoic acid and 2,5-dioxo-1-pyrrolidinyl groups, which confer distinct reactivity and applications.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) hex-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-2-3-4-5-10(14)15-11-8(12)6-7-9(11)13/h2H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBMCCWCPQQBQMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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